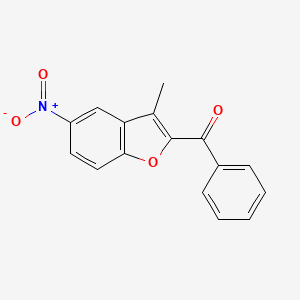
(3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone
Descripción general
Descripción
The compound “(3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone” is a benzofuran derivative. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran derivatives can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is composed of fused benzene and furan rings . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
Benzofuran derivatives have been shown to exhibit various biological activities, making them potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structure. For example, a brown solid benzofuran derivative has a melting point of 123–135 °C .Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Properties
- Synthesis and Biological Studies : (3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone derivatives have been synthesized and evaluated for antimicrobial and antioxidant properties. A study found that certain derivatives exhibited significant antibacterial activity, though none showed antifungal activity. One compound, in particular, demonstrated high free radical scavenging activity, indicative of potential antioxidant properties. These findings were supported by docking studies (Rashmi et al., 2014).
- Antimicrobial Activity of Novel Derivatives : Additional research into novel derivatives of this compound revealed their potential in antimicrobial applications. These compounds were synthesized and characterized, showing promise in combating microbial growth (Kenchappa et al., 2016).
Structural and Conformational Analyses
- Structural Characterization in Drug Synthesis : In the context of drug development, particularly for anti-tuberculosis candidates, the structural characterization of related compounds, like 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, has been reported. This contributes to understanding the molecular framework in the synthesis of potential therapeutic agents (Eckhardt et al., 2020).
- Crystal Structure and DFT Study : The crystal structures of certain benzofuran derivatives have been extensively studied. Density Functional Theory (DFT) calculations were employed to analyze their molecular structures, furthering our understanding of their physicochemical properties, which is crucial in the development of new compounds with specific desired properties (Huang et al., 2021).
Antiviral and Antifungal Potentials
- Antiviral and Antifungal Evaluation : Research into the antiviral and antifungal potentials of this compound analogs has been conducted. Some synthesized compounds were found to be active against specific fungi and viruses, suggesting their potential application in treating related infections (Sharma et al., 2009).
Applications in Alzheimer's Disease Research
- Probes for β-Amyloid Plaques : Certain benzofuran-2-yl(phenyl)methanone derivatives have been synthesized and evaluated as probes for β-amyloid plaques in Alzheimer's disease (AD). Some compounds exhibited high affinity for Aβ(1-42) aggregates, which is a significant marker in AD research, showing potential for application in diagnostic imaging of AD (Cui et al., 2011).
Mecanismo De Acción
Target of Action
It is known that benzofuran derivatives have a wide range of biological and pharmacological applications . They have been found to be efficient antimicrobial agents and have potential in cancer treatments by inhibiting overactive receptor tyrosine kinase (TK) signaling pathways .
Mode of Action
Benzofuran derivatives, in general, have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups . In the context of cancer treatment, benzofuran derivatives may inhibit the overactive receptor tyrosine kinase (TK) signaling pathways .
Biochemical Pathways
Given the potential antimicrobial and anticancer activities of benzofuran derivatives, it can be inferred that these compounds may interact with multiple biochemical pathways related to microbial growth and cancer cell proliferation .
Result of Action
Based on the known activities of benzofuran derivatives, it can be inferred that this compound may have antimicrobial effects, potentially inhibiting the growth of certain microbes . Additionally, it may have anticancer effects by inhibiting overactive receptor tyrosine kinase (TK) signaling pathways .
Safety and Hazards
Direcciones Futuras
Given the diverse pharmacological activities of benzofuran derivatives, there is considerable interest in the discovery of new drugs in the fields of drug invention and development . Future research will likely focus on the synthesis of new benzofuran derivatives, the exploration of their biological activities, and the development of structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .
Propiedades
IUPAC Name |
(3-methyl-5-nitro-1-benzofuran-2-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-10-13-9-12(17(19)20)7-8-14(13)21-16(10)15(18)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQBPZMWMNZWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401239933 | |
| Record name | (3-Methyl-5-nitro-2-benzofuranyl)phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401239933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400076-05-3 | |
| Record name | (3-Methyl-5-nitro-2-benzofuranyl)phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400076-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methyl-5-nitro-2-benzofuranyl)phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401239933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



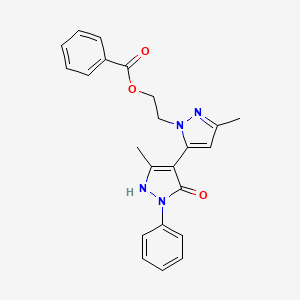
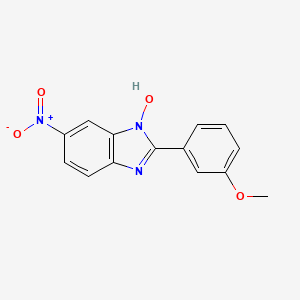
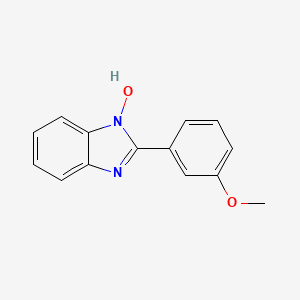
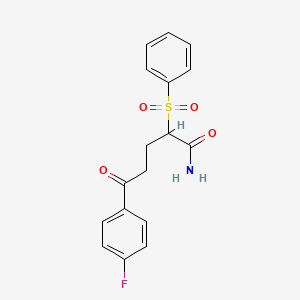
![N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B3133932.png)
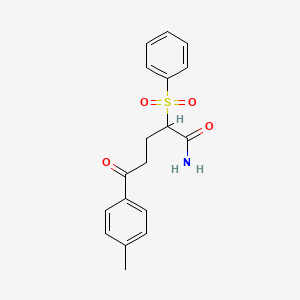
![2-[4-(3-Methoxyphenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3133951.png)

![N-[4-(4-benzylpiperazino)phenyl]-3-methylbutanamide](/img/structure/B3133957.png)
![Methyl 2-[[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]-6-oxodiazinane-4-carboxylate](/img/structure/B3133962.png)
![N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-1-oxoisoquinolin-4-yl]morpholine-4-carboxamide](/img/structure/B3133964.png)
![N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}-N,N-dimethyliminoformamide](/img/structure/B3133968.png)
![methyl 4-{[2-oxo-6-phenyl-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B3133989.png)
